molecular formula C12H15Cl2NO B250301 N-(3,5-dichlorophenyl)-3,3-dimethylbutanamide

N-(3,5-dichlorophenyl)-3,3-dimethylbutanamide

Cat. No.: B250301
M. Wt: 260.16 g/mol
InChI Key: SSYKLDVEEGJBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-3,3-dimethylbutanamide, also known as DDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DDC is a white crystalline solid with a molecular formula of C12H16Cl2NO and a molecular weight of 266.17 g/mol.

Mechanism of Action

N-(3,5-dichlorophenyl)-3,3-dimethylbutanamide exerts its effects through the inhibition of an enzyme called acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction, cognition, and memory. Inhibition of AChE leads to an accumulation of acetylcholine, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of AChE, the activation of the cholinergic system, and the modulation of various neurotransmitters such as dopamine and serotonin. This compound has also been shown to have antioxidant properties, which can protect against oxidative stress and damage.

Advantages and Limitations for Lab Experiments

N-(3,5-dichlorophenyl)-3,3-dimethylbutanamide has several advantages for lab experiments, including its easy synthesis and availability, its ability to penetrate the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its short half-life and the potential for off-target effects.

Future Directions

There are several potential future directions for research on N-(3,5-dichlorophenyl)-3,3-dimethylbutanamide, including the development of more potent and selective AChE inhibitors, the investigation of its effects on other neurotransmitters and physiological processes, and the exploration of its potential applications in fields such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound.

Synthesis Methods

N-(3,5-dichlorophenyl)-3,3-dimethylbutanamide can be synthesized through a multistep process involving the reaction of 3,5-dichloroaniline with 3,3-dimethylbutyryl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with an acid to yield this compound as the final product.

Scientific Research Applications

N-(3,5-dichlorophenyl)-3,3-dimethylbutanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, this compound has been used as a herbicide to control weed growth. In environmental science, this compound has been studied for its potential to degrade toxic pollutants in the environment.

Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C12H15Cl2NO/c1-12(2,3)7-11(16)15-10-5-8(13)4-9(14)6-10/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

SSYKLDVEEGJBPN-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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